
2-(4-Methoxyphenyl)-1-propylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-1-propylpiperidine is an organic compound that belongs to the class of piperidines It features a piperidine ring substituted with a 4-methoxyphenyl group and a propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1-propylpiperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 1,5-diaminopentane.
Substitution with 4-Methoxyphenyl Group: The introduction of the 4-methoxyphenyl group can be achieved through a nucleophilic aromatic substitution reaction. This involves reacting the piperidine ring with 4-methoxybenzyl chloride in the presence of a base like sodium hydride.
Addition of Propyl Chain: The propyl chain can be introduced via an alkylation reaction using propyl bromide and a strong base such as potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxyphenyl)-1-propylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to reduce any double bonds or nitro groups present.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide, or other strong bases.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Various substituted piperidines and aromatic compounds.
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)-1-propylpiperidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s structural properties make it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in research to understand its interactions with biological systems, including its binding affinity to various receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenyl)-1-propylpiperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurological pathways. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyamphetamine: A compound with a similar methoxyphenyl group but different pharmacological properties.
2-(4-Methoxyphenyl)ethylamine: Another compound with a methoxyphenyl group, used in different research contexts.
N-(4-Methoxyphenyl)piperidine:
Uniqueness
2-(4-Methoxyphenyl)-1-propylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring, methoxyphenyl group, and propyl chain makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C15H23NO |
|---|---|
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-1-propylpiperidine |
InChI |
InChI=1S/C15H23NO/c1-3-11-16-12-5-4-6-15(16)13-7-9-14(17-2)10-8-13/h7-10,15H,3-6,11-12H2,1-2H3 |
Clave InChI |
NSGULPXWKNJHHW-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCCCC1C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


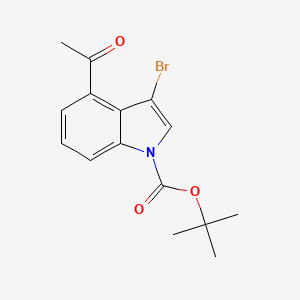
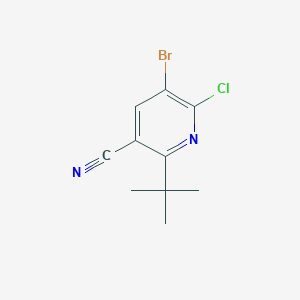



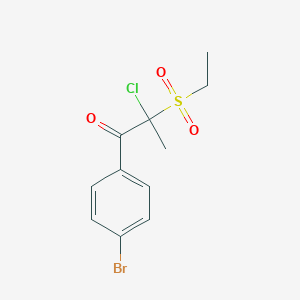
![tert-Butyl7-fluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13011736.png)
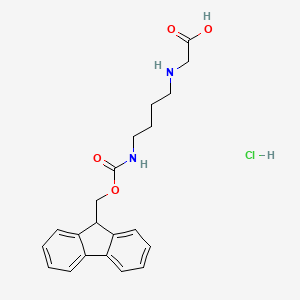
![(3S,8R,9R,10R,12R,13R,14S,17S)-17-[(2R)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B13011755.png)
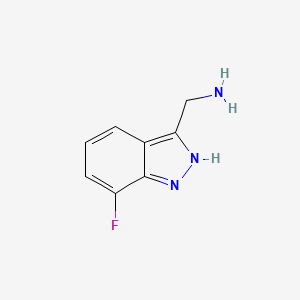
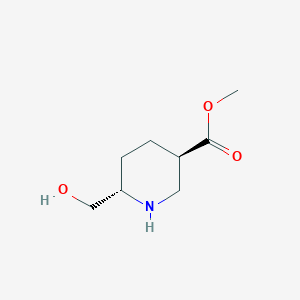
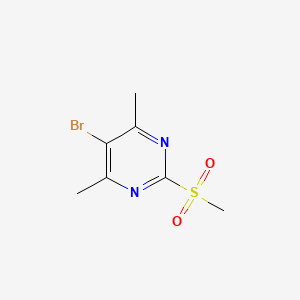
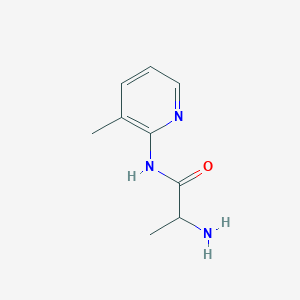
![7-Fluoro-8-hydroxyspiro[3.5]non-7-en-6-one](/img/structure/B13011777.png)
